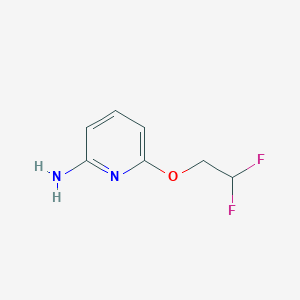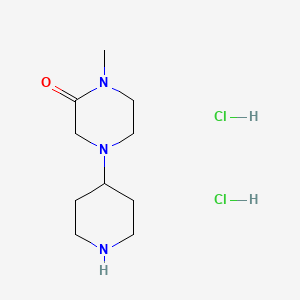
1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride
Descripción general
Descripción
“1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride” is a chemical compound with the molecular formula C10H21N3. It is a solid at room temperature . It is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 . The piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 183.3 . It has a refractive index of n20/D 1.508 . The compound is very soluble with a solubility of 16.9 mg/ml .Aplicaciones Científicas De Investigación
Pharmacological Research
This compound has been evaluated for its pharmacological properties. It serves as a potential precursor or intermediate in the synthesis of various pharmacologically active molecules. The modifications of its piperazine and piperidine rings can lead to the discovery of new drugs with significant therapeutic effects .
PROTAC Development
In the field of targeted protein degradation, this compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structural flexibility and ability to bind to different proteins make it an essential component in PROTAC molecules, which are designed to direct specific proteins to the cellular degradation machinery .
Chemical Modulation
The compound’s structure allows for chemical modulation to create a variety of derivatives. These derivatives can be used to study the structure-activity relationship (SAR) in medicinal chemistry, helping to identify the pharmacophore for specific biological activities .
Synthetic Organic Chemistry
As a synthetic intermediate, 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride is used in the synthesis of complex organic molecules. Its incorporation into larger structures is crucial for the development of novel organic compounds with potential applications in various industries .
Neuroscience Research
The piperidine and piperazine moieties of the compound are of particular interest in neuroscience research. They are often found in molecules that interact with the central nervous system, and thus, this compound can be used to develop new neuroactive drugs or as a tool to study neurotransmitter systems .
Material Science
In material science, this compound can be utilized to synthesize polymers or as a cross-linking agent due to its bifunctional nature. The resulting materials could have unique properties suitable for specialized applications .
Bioconjugation Techniques
The compound’s reactive groups make it suitable for bioconjugation, where it can be used to attach biomolecules to various surfaces or to each other. This is particularly useful in the development of biosensors, drug delivery systems, and diagnostic tools .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and mass spectrometry. These applications are essential for the qualitative and quantitative analysis of complex biological samples .
Safety And Hazards
The compound has the hazard statements H314-H302+H312, indicating that it causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin . The precautionary statements include P264-P270-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403-P501, which provide guidance on how to handle the compound safely .
Propiedades
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-12-6-7-13(8-10(12)14)9-2-4-11-5-3-9;;/h9,11H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPANAEDDNTYOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



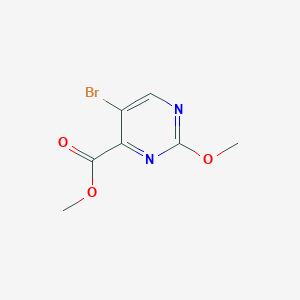
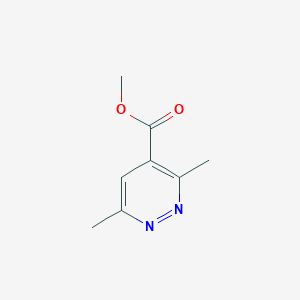
![2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride](/img/structure/B1429930.png)
![2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1429932.png)
![8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1429933.png)
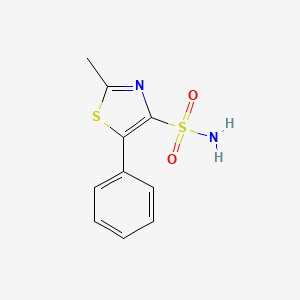
![[1,2,4]Triazolo[4,3-a]pyrazin-5-amine](/img/structure/B1429935.png)
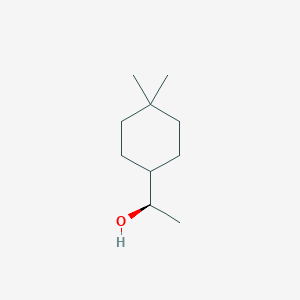
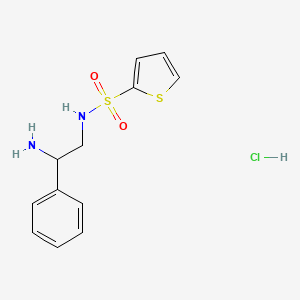
![3-Ethyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1429939.png)
![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)
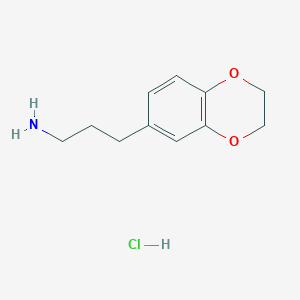
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)
